Cas no 42175-53-1 (2,3-Bis(trifluoromethyl)benzamide)
2,3-Bis(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- ditrifluoromethyl benzamide
- 2,3-bis(trifluoromethyl)benzamide
- 2,3-Bis(trifluoromethyl)benzamide
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- Inchi: 1S/C9H5F6NO/c10-8(11,12)5-3-1-2-4(7(16)17)6(5)9(13,14)15/h1-3H,(H2,16,17)
- InChI Key: MTKFBCYEWUMSAQ-UHFFFAOYSA-N
- SMILES: FC(C1C(C(N)=O)=CC=CC=1C(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 297
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1
2,3-Bis(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002205-250mg |
2,3-Bis(trifluoromethyl)benzamide |
42175-53-1 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A015002205-500mg |
2,3-Bis(trifluoromethyl)benzamide |
42175-53-1 | 97% | 500mg |
$839.45 | 2023-09-01 | |
| Alichem | A015002205-1g |
2,3-Bis(trifluoromethyl)benzamide |
42175-53-1 | 97% | 1g |
$1564.50 | 2023-09-01 |
2,3-Bis(trifluoromethyl)benzamide Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2,3-Bis(trifluoromethyl)benzamide
Recent Advances in the Study of 2,3-Bis(trifluoromethyl)benzamide (CAS: 42175-53-1) in Chemical Biology and Pharmaceutical Research
2,3-Bis(trifluoromethyl)benzamide (CAS: 42175-53-1) is a fluorinated aromatic amide compound that has garnered significant attention in recent chemical biology and pharmaceutical research. Its unique structural features, including the presence of two trifluoromethyl groups, make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the context of enzyme inhibition and targeted therapeutics. This research brief synthesizes the latest findings on this compound, highlighting its applications, mechanisms, and future directions.
One of the key areas of investigation has been the role of 2,3-Bis(trifluoromethyl)benzamide in modulating enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments. The researchers synthesized a series of derivatives and evaluated their binding affinities, revealing that the trifluoromethyl groups significantly enhance hydrophobic interactions with the enzyme's active site. These findings suggest potential applications in cancer therapy, particularly for targeting tumor microenvironments.
In addition to its enzyme inhibitory properties, recent work has explored the compound's utility in medicinal chemistry. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of 2,3-Bis(trifluoromethyl)benzamide into novel kinase inhibitors. The study highlighted how the electron-withdrawing nature of the trifluoromethyl groups improves metabolic stability while maintaining target affinity. This research opens new avenues for developing more stable and effective small-molecule therapeutics, particularly in areas requiring prolonged drug action.
The compound's physicochemical properties have also been a focus of recent investigations. Computational studies published in the Journal of Chemical Information and Modeling (2023) analyzed the conformational preferences of 2,3-Bis(trifluoromethyl)benzamide and its impact on molecular recognition. The results indicated that the steric and electronic effects of the trifluoromethyl groups create a distinct molecular shape that can be exploited for selective binding to biological targets. These insights are valuable for rational drug design approaches in pharmaceutical development.
Looking forward, researchers are exploring the potential of 2,3-Bis(trifluoromethyl)benzamide in emerging therapeutic areas. Preliminary data from a 2024 conference presentation suggested its utility in developing antiviral agents, particularly against RNA viruses. The compound's ability to disrupt protein-protein interactions in viral replication complexes makes it a promising candidate for further investigation. Additionally, its application in positron emission tomography (PET) tracer development is being explored, leveraging the fluorine atoms for radiolabeling purposes.
In conclusion, recent studies on 2,3-Bis(trifluoromethyl)benzamide (CAS: 42175-53-1) demonstrate its versatility and potential in multiple areas of pharmaceutical research. From enzyme inhibition to drug design and diagnostic applications, this compound continues to reveal new possibilities for therapeutic development. Future research directions likely include optimization of its pharmacokinetic properties, expansion of its target repertoire, and exploration of its use in combination therapies. The growing body of evidence supports its continued investigation as a valuable tool in chemical biology and drug discovery.
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